molecular formula C13H14FN3O3S B2525149 4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105233-77-9

4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2525149
CAS RN: 1105233-77-9
M. Wt: 311.33
InChI Key: BYYABCJITZKUSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of significant interest due to their potential as inhibitors for various enzymes and receptors. While the provided data does not directly discuss the synthesis of 4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, it does offer insights into the synthesis of related compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the creation of high-affinity inhibitors through structure-activity relationship (SAR) studies . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors demonstrates the importance of substituent effects on the phenyl ring, particularly the introduction of a fluorine atom to enhance selectivity . These studies suggest that the synthesis of benzenesulfonamide derivatives often involves careful consideration of substituents to achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their binding affinity and selectivity towards target enzymes. The crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl-substituted counterpart were investigated to understand the intermolecular interactions and packing patterns . These studies, which include Hirshfeld surface analysis, highlight the importance of hydrogen bond acceptors such as the sulfonyl-O atom and the carbonyl-O atom in the molecular architecture. Although the specific molecular structure of 4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is not detailed, the principles derived from these analyses can be applied to predict its binding interactions and stability.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the presence of substituents on the benzene ring. For example, the introduction of fluorine atoms has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity in the case of cyclooxygenase inhibitors . Additionally, the presence of fluorine substituents in 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides leads to higher binding potency towards carbonic anhydrase isozymes compared to non-fluorinated compounds . These findings suggest that the fluorine atom in 4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide may play a significant role in its chemical reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure and substituents. The introduction of various substituents, such as fluorine, hydroxy, and methoxy groups, can significantly affect the compounds' cytotoxicity and potential as enzyme inhibitors . The presence of fluorine, in particular, has been associated with increased selectivity and potency in enzyme inhibition . These properties are essential for the development of benzenesulfonamide derivatives as therapeutic agents, as they determine the compounds' solubility, stability, and overall pharmacokinetic profile.

Scientific Research Applications

Enzyme Inhibition

Research into sulfonamide derivatives, such as "4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide", has shown significant inhibition against human carbonic anhydrase isoenzymes. These compounds are synthesized and their structures confirmed via spectroscopic methods. Their inhibitory effects have been a subject of interest due to the potential therapeutic implications in treating conditions related to enzyme dysregulation (Gul et al., 2016).

Anticancer Activity

Several studies have synthesized and evaluated sulfonamide derivatives for their anticancer activity. These compounds, including those related to "4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide", have been tested against various cancer cell lines. Some derivatives have shown promising results, suggesting the potential of these compounds in anticancer drug development (Rathish et al., 2012).

Antidiabetic Agents

Compounds with the sulfonamide moiety have been prepared as potential antidiabetic agents. These studies involve the synthesis of fluorinated pyrazoles and their derivatives, demonstrating significant antidiabetic activity through preliminary biological screening. The research into these compounds, including variations of "4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide", provides insights into the structure-activity relationship for future drug discovery in diabetes management (Faidallah et al., 2016).

Antimicrobial and Antiviral Evaluation

Research into sulfonamide derivatives also extends to their antimicrobial and antiviral potential. These compounds have been synthesized and tested for their efficacy against various microbial and viral strains. The results offer a foundation for the development of new antimicrobial and antiviral agents, highlighting the versatility of sulfonamide derivatives in addressing a range of infectious diseases (Kumar et al., 2012; De Clercq, 2009).

properties

IUPAC Name

4-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c14-11-4-6-12(7-5-11)21(19,20)16-9-2-10-17-13(18)3-1-8-15-17/h1,3-8,16H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYABCJITZKUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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